Cas no 91-61-2 (6-Methyl-1,2,3,4-tetrahydroquinoline)

6-Methyl-1,2,3,4-tetrahydroquinoline structure
91-61-2 structure
6-Methyl-1,2,3,4-tetrahydroquinoline
91-61-2
C10H13N
147.216922521591
MFCD00023887
81764
66678

6-Methyl-1,2,3,4-tetrahydroquinoline Properties

Names and Identifiers

    • 1,2,3,4-Tetrahydro-6-methylquinoline
    • 6-Methyl-1,2,3,4-tetrahydroquinoline
    • Civettal
    • Quinoline, 1,2,3,4-tetrahydro-6-methyl-
    • Quinoline, tetrahydro-6-methyl-
    • XOKMRXSMOHCNIX-UHFFFAOYSA-N
    • 0I67838Y8K
    • 6-methyl-1,2,3,4-tetrahydro-quinoline
    • p-Methyltetrahydroquinoline
    • DSSTox_CID_27444
    • DSSTox_RID_82351
    • DSSTox_GSID_47444
    • XOKMRXSMOHCNIX-UHFFFAOYSA-
    • NSC65606
    • Tox
    • 1,2,3,4-Tetrahydro-6-methylquinoline (ACI)
    • 6-Methyltetrahydroquinoline
    • NSC 65606
    • +Expand
    • MFCD00023887
    • XOKMRXSMOHCNIX-UHFFFAOYSA-N
    • 1S/C10H13N/c1-8-4-5-10-9(7-8)3-2-6-11-10/h4-5,7,11H,2-3,6H2,1H3
    • C1C(C)=CC2=C(NCCC2)C=1
    • 122515

Computed Properties

  • 147.10500
  • 1
  • 1
  • 0
  • 147.105
  • 11
  • 133
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.7
  • nothing
  • 0
  • 12

Experimental Properties

  • 2.49110
  • 12.03000
  • 1.539
  • Insoluble in water.
  • 262-263°C 712mm
  • 36-38°C
  • 262-263°C/712mm
  • 0.99g/cm3

6-Methyl-1,2,3,4-tetrahydroquinoline Security Information

6-Methyl-1,2,3,4-tetrahydroquinoline Customs Data

  • 2933499090
  • China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-Methyl-1,2,3,4-tetrahydroquinoline Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00GROE-1g
6-METHYL-1,2,3,4-TETRAHYDROQUINOLINE
91-61-2
1g
$39.00 2024-04-20
A2B Chem LLC
AH81566-1g
6-Methyl-1,2,3,4-tetrahydroquinoline
91-61-2 98%
1g
$14.00 2024-05-20
Aaron
AR00GRWQ-250mg
6-METHYL-1,2,3,4-TETRAHYDROQUINOLINE
91-61-2 97%
250mg
$7.00 2024-07-18
abcr
AB118038-10 g
6-Methyl-1,2,3,4-tetrahydroquinoline; 97%
91-61-2
10g
€138.80 2022-06-12
Ambeed
A721576-1g
1,2,3,4-Tetrahydro-6-methylquinoline
91-61-2 98%
1g
$21.0
Apollo Scientific
OR925199-5g
6-Methyl-1,2,3,4-tetrahydroquinoline
91-61-2 98%
5g
£86.00 2024-05-24
Chemenu
CM144672-25g
6-Methyl-1,2,3,4-tetrahydroquinoline
91-61-2 98%
25g
$215 2021-08-05
Crysdot LLC
CD11017269-5g
1,2,3,4-Tetrahydro-6-methylquinoline
91-61-2 98%
5g
$84
Enamine
EN300-21231-0.05g
6-methyl-1,2,3,4-tetrahydroquinoline
91-61-2 95%
0.05g
$27.0 2023-09-16
Life Chemicals
F2190-0535-0.25g
"6-Methyl-1,2,3,4-tetrahydroquinoline"
91-61-2 95%+
0.25g
$18.0 2023-11-21

6-Methyl-1,2,3,4-tetrahydroquinoline Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ;  24 h, 100 atm, 100 °C
Reference
Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds
Subotin, Vladyslav V. ; Ivanytsya, Mykyta O.; Terebilenko, Anastasiya V.; Yaremov, Pavel S.; Pariiska, Olena O. ; et al, Catalysts, 2023, 13(4),

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Cobalt (carbon supported) Solvents: Methanol ,  Water ;  6 h, 20 bar, 120 °C
Reference
Unsymmetrically N, S-coordinated single-atom cobalt with electron redistribution for catalytic hydrogenation of quinolines
Tang, Feiying; Zhang, Guangji; Wang, Liqiang; Huang, Jianhan; Liu, You-Nian, Journal of Catalysis, 2022, 414, 101-108

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Cobalt oxide (Co3O4) Solvents: Methanol ;  10 h, 120 °C
Reference
Cobalt Encapsulated in N-Doped Graphene Layers: An Efficient and Stable Catalyst for Hydrogenation of Quinoline Compounds
Wei, Zhongzhe; Chen, Yiqing; Wang, Jing; Su, Diefeng; Tang, Minghui; et al, ACS Catalysis, 2016, 6(9), 5816-5822

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Chloro[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl][5-(trifluoro… Solvents: p-Xylene ;  20 h, 110 °C
Reference
Homogeneous Catalytic System for Reversible Dehydrogenation-Hydrogenation Reactions of Nitrogen Heterocycles with Reversible Interconversion of Catalytic Species
Yamaguchi, Ryohei; Ikeda, Chikako; Takahashi, Yoshinori; Fujita, Ken-ichi, Journal of the American Chemical Society, 2009, 131(24), 8410-8412

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Alumina ,  Rhodium Solvents: Methanol ;  1 h, 50 bar, rt
Reference
Solvent dependent regioselective hydrogenation of substituted quinolines
Fache, Fabienne, Synlett, 2004, (15), 2827-2829

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Triethylaluminum ,  Octadecanoic acid, cobalt(2+) salt (2:1) Solvents: Hexane
Reference
Cobalt stearate-aluminum alkyl-catalyzed hydrogenation of substituted quinolines, isoquinoline and naphthalene
Alvanipour, Abbas; Kispert, Lowell D., Journal of Molecular Catalysis, 1988, 48(2-3), 277-83

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Cobalt Solvents: Ethanol ;  20 h, 2 MPa, 70 °C
Reference
A Highly Active Cobalt Catalyst for the General and Selective Hydrogenation of Aromatic Heterocycles
Bauer, Christof; Mueller, Felix; Keskin, Sercan; Zobel, Mirijam; Kempe, Rhett, Chemistry - A European Journal, 2023, 29(30),

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium ,  Carbon Solvents: Ethanol ;  8 h, 1 MPa, 30 °C
Reference
Highly efficient and selective hydrogenation of quinolines at room temperature over Ru@NC-500 catalyst
Nie, Jiabao; Zhu, Zhihua; Liao, Yuhe; Xiao, Xuan; Mauriello, Francesco; et al, Molecular Catalysis, 2022, 526,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Ammonia borane Catalysts: Palladium alloy, base, Pd 60,Co 40 ,  Carbon nitride (C3N4) (catalyst support) Solvents: Water ;  7 h, 80 °C
Reference
Highly efficient hydrogenation and dehydrogenation of N-Heteroarenes catalyzed by mesoporous graphitic carbon nitride supported CoPd alloy nanoparticles
Dagalan, Ziya; Can, Hasan; Dastan, Arif; Nisanci, Bilal; Metin, Onder, Tetrahedron, 2022, 114,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Cobalt (aluminum nitride supported) Solvents: Isopropanol ;  16 h, 4 atm, 120 °C
Reference
Reversible aerobic oxidative dehydrogenation/hydrogenation of N-heterocycles over AlN supported redox cobalt catalysts
He, Zhen-Hong; Sun, Yong-Chang; Wang, Kuan ; Wang, Zhong-Yu; Guo, Pan-Pan; et al, Molecular Catalysis, 2020, 496,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Iron ,  Carbon ,  Phosphorus Solvents: Heptane ;  20 h, 4 MPa, 150 °C
Reference
Graphitic phosphorus coordinated single Fe atoms for hydrogenative transformations
Long, Xiangdong; Li, Zelong; Gao, Guang; Sun, Peng; Wang, Jia; et al, Nature Communications, 2020, 11(1),

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ,  Water ;  16 h, 30 bar, 120 °C
Reference
Heterogeneous nickel-catalysed reversible, acceptorless dehydrogenation of N-heterocycles for hydrogen storage
Ryabchuk, Pavel; Agapova, Anastasiya; Kreyenschulte, Carsten; Lund, Henrik; Junge, Henrik; et al, Chemical Communications (Cambridge, 2019, 55(34), 4969-4972

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: 2,2′-Bipyridine ,  Carbon (nitrogen-doped, cobalt nanoparticle-decorated) ,  Cobalt (nanoparticles, supported on a nitrogen-doped carbon matrix) Solvents: Toluene ;  12 h, 1.5 MPa, 120 °C
Reference
Ordered Porous Nitrogen-Doped Carbon Matrix with Atomically Dispersed Cobalt Sites as an Efficient Catalyst for Dehydrogenation and Transfer Hydrogenation of N-Heterocycles
Han, Yunhu; Wang, Ziyun; Xu, Ruirui; Zhang, Wei; Chen, Wenxing; et al, Angewandte Chemie, 2018, 57(35), 11262-11266

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum ,  Ruthenium Solvents: Tetrahydrofuran ;  18 h, 10 atm, 60 °C
Reference
Intimate ruthenium-platinum nanoalloys supported on carbon catalyze the hydrogenation and one-pot hydrogenation-coupling reaction of oxidized amino derivatives
Rivero-Crespo, Miguel A.; Rubio-Marques, Paula; Hernandez-Garrido, Juan Carlos; Mon, Marta; Oliver-Meseguer, Judit; et al, Catalysis Science & Technology, 2023, 13(8), 2508-2516

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Cobalt ,  Silica ,  Graphene (N-doped) Solvents: Methanol ;  24 h, 100 bar, 100 °C
Reference
Catalytic Hydrogenation of Substituted Quinolines on Co-Graphene Composites
Asaula, Vitalii M.; Buryanov, Volodymyr V.; Solod, Bohdan Y.; Tryus, Daryna M.; Pariiska, Olena O.; et al, European Journal of Organic Chemistry, 2021, 2021(47), 6616-6625

Synthetic Circuit 16

Reaction Conditions
1.1 Catalysts: Nickel (supported on Ni and Al-containing layered double oxides) ,  Aluminum nickel oxide Solvents: Ethanol ;  rt → 120 °C; 24 h, 120 °C
Reference
Ni0/Niδ+ Synergistic Catalysis on a Nanosized Ni Surface for Simultaneous Formation of C-C and C-N Bonds
Zhang, Jian; An, Zhe; Zhu, Yanru; Shu, Xin; Song, Hongyan; et al, ACS Catalysis, 2019, 9(12), 11438-11446

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Copper (aluminum oxide-bound) Solvents: Toluene ;  24 h, 50 bar, rt → 100 °C
Reference
General and Chemoselective Copper Oxide Catalysts for Hydrogenation Reactions
Li, Wu; Cui, Xinjiang; Junge, Kathrin; Surkus, Annette-Enrica; Kreyenschulte, Carsten ; et al, ACS Catalysis, 2019, 9(5), 4302-4307

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Iridium oxide (IrO2) Solvents: Methanol ;  24 h, 60 atm, 60 °C
Reference
"Naked" Iridium(IV) Oxide Nanoparticles as Expedient and Robust Catalysts for Hydrogenation of Nitrogen Heterocycles: Remarkable Vicinal Substitution Effect and Recyclability
Ji, Yi-Gang; Wei, Kai; Liu, Teng; Wu, Lei; Zhang, Wei-Hua, Advanced Synthesis & Catalysis, 2017, 359(6), 933-940

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Diboronic acid Solvents: Water ;  10 min, 80 °C
Reference
Metal-Free Hydrogen Atom Transfer from Water: Expeditious Hydrogenation of N-Heterocycles Mediated by Diboronic Acid
Xia, Yun-Tao; Sun, Xiao-Tao; Zhang, Ling; Luo, Kai; Wu, Lei, Chemistry - A European Journal, 2016, 22(48), 17151-17155

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Hexadecane
Reference
Regiospecific hydrogenation of quinolines and indoles in the heterocyclic ring
Shaw, J. E.; Stapp, P. R., Journal of Heterocyclic Chemistry, 1987, 24(5), 1477-83

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Water Solvents: 1,4-Dioxane ;  12 h, 25 °C
Reference
Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst
Guo, Shuoshuo ; Wu, Yongmeng ; Wang, Changhong ; Gao, Ying ; Li, Mengyang ; et al, Nature Communications, 2022, 13(1),

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel(2+), bis(1,10-phenanthroline-N1,N10)-, (SP-4-1)-, diacetate ,  Nickel silicide (Ni17Si3) Solvents: Water ;  24 h, 30 bar, 130 °C
Reference
Silicon-Enriched Nickel Nanoparticles for Hydrogenation of N-Heterocycles in Aqueous Media
Mao, Shuxin; Ryabchuk, Pavel ; Dastgir, Sarim ; Anwar, Muhammad ; Junge, Kathrin ; et al, ACS Applied Nano Materials, 2022, 5(4), 5625-5630

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: (OC-6-42)-Bromodicarbonyl[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)et… Solvents: Toluene ;  24 h, 135 °C
Reference
Dehydrogenative and Redox-Neutral N-Heterocyclization of Aminoalcohols Catalyzed by Manganese Pincer Complexes
Zubar, Viktoriia; Brzozowska, Aleksandra; Sklyaruk, Jan; Rueping, Magnus, Organometallics, 2022, 41(14), 1743-1747

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: Hantzsch ester Catalysts: Boric acid (H3BO3) Solvents: 1,2-Dichloroethane ;  7 h, 60 °C
Reference
Boric acid catalyzed chemoselective reduction of quinolines
Bhattacharyya, Dipanjan; Nandi, Sekhar; Adhikari, Priyanka; Sarmah, Bikash Kumar; Konwar, Monuranjan; et al, Organic & Biomolecular Chemistry, 2020, 18(6), 1214-1220

Synthetic Circuit 25

Reaction Conditions
1.1 Catalysts: 2773914-78-4 Solvents: Water ;  12 h, pH 3.5, 50 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Reference
Water-soluble and reusable Ru-NHC catalyst for aqueous-phase transfer hydrogenation of quinolines with formic acid
Maji, Babulal; Bhandari, Anirban; Sadhukhan, Rayantan; Choudhury, Joyanta, Dalton Transactions, 2022, 51(21), 8258-8265

Synthetic Circuit 26

Reaction Conditions
1.1 Reagents: Hydrogen ,  Zinc Catalysts: Cobalt diacetate Solvents: Water ;  15 h, 30 bar, 70 °C
Reference
Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst
Timelthaler, Daniel; Topf, Christoph, Synthesis, 2022, 54(3), 629-642

6-Methyl-1,2,3,4-tetrahydroquinoline Raw materials

6-Methyl-1,2,3,4-tetrahydroquinoline Preparation Products

6-Methyl-1,2,3,4-tetrahydroquinoline Suppliers

Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:91-61-2)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:91-61-2)
TANG SI LEI
15026964105
2881489226@qq.com

6-Methyl-1,2,3,4-tetrahydroquinoline Related Literature

91-61-2 (6-Methyl-1,2,3,4-tetrahydroquinoline) Related Products

Recommended suppliers
Amadis Chemical Company Limited
(CAS:91-61-2)6-Methyl-1,2,3,4-tetrahydroquinoline
A843998
99%
25g
232.0